molecular formula C11H14ClNO2 B8331398 Tert-butyl 2-(2-chloropyridin-4-yl)acetate

Tert-butyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B8331398
M. Wt: 227.69 g/mol
InChI Key: VULAFLVBJVNVHP-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

Compound 2-tert-butyl-1,3-dicyclohexylisourea (650 mg, 2.30 mmol) was added to a solution of 2-(2-chloropyridin-4-yl)acetic acid (200 mg, 1.16 mmol) in DCM (5 ml) at room temperature. The reaction mixture was stirred for 24 h, filtered, washed with DCM (5 ml) and saturated sodium bicarbonate solution (10 ml). The solvent was evaporated in vacuum to afford 200 mg (77%) of tert-butyl 2-(2-chloropyridin-4-yl)acetate as a colorless liquid.
Name
2-tert-butyl-1,3-dicyclohexylisourea
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=NC1CCCCC1)NC1CCCCC1)([CH3:4])([CH3:3])[CH3:2].[Cl:21][C:22]1[CH:27]=[C:26]([CH2:28][C:29]([OH:31])=[O:30])[CH:25]=[CH:24][N:23]=1>C(Cl)Cl>[Cl:21][C:22]1[CH:27]=[C:26]([CH2:28][C:29]([O:31][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:30])[CH:25]=[CH:24][N:23]=1

Inputs

Step One
Name
2-tert-butyl-1,3-dicyclohexylisourea
Quantity
650 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCCCC1)=NC1CCCCC1
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM (5 ml) and saturated sodium bicarbonate solution (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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